N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea
Brand Name: Vulcanchem
CAS No.: 485381-49-5
VCID: VC4653170
InChI: InChI=1S/C11H16N2S/c1-8-5-6-9(2)10(7-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14)
SMILES: CC1=CC(=C(C=C1)C)NC(=S)N(C)C
Molecular Formula: C11H16N2S
Molecular Weight: 208.32

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea

CAS No.: 485381-49-5

Cat. No.: VC4653170

Molecular Formula: C11H16N2S

Molecular Weight: 208.32

* For research use only. Not for human or veterinary use.

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea - 485381-49-5

Specification

CAS No. 485381-49-5
Molecular Formula C11H16N2S
Molecular Weight 208.32
IUPAC Name 3-(2,5-dimethylphenyl)-1,1-dimethylthiourea
Standard InChI InChI=1S/C11H16N2S/c1-8-5-6-9(2)10(7-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14)
Standard InChI Key PLEQLRPCCKRYJZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=S)N(C)C

Introduction

Chemical Identity and Structural Characteristics

N'-(2,5-Dimethylphenyl)-N,N-dimethylthiourea (CAS: 485381-49-5) is a thiourea derivative with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol . Its structure features a thiourea core (NH–C(=S)–N) substituted with a 2,5-dimethylphenyl group on one nitrogen atom and two methyl groups on the adjacent nitrogen (Figure 1). The compound’s IUPAC name is 1-(2,5-dimethylphenyl)-3,3-dimethylthiourea, and its canonical SMILES representation is CC1=CC(=C(C=C1)C)NC(=S)N(C)C .

Figure 1: Structural representation of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea.

Synthesis and Reaction Pathways

The synthesis of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea typically involves the condensation of N,N-dimethylthiourea with 2,5-dimethylphenyl isothiocyanate under reflux conditions in polar aprotic solvents such as dioxane or ethanol . A generalized reaction scheme is provided below:

  • N,N-Dimethylthiourea Preparation:
    N,N-Dimethylthiourea is synthesized via the reaction of dimethylamine with carbon disulfide, followed by ammonolysis :

    (CH₃)₂NH + CS₂ → (CH₃)₂N–C(=S)–SH(Step 1)\text{(CH₃)₂NH + CS₂ → (CH₃)₂N–C(=S)–SH} \quad \text{(Step 1)} (CH₃)₂N–C(=S)–SH + NH₃ → (CH₃)₂N–C(=S)–NH₂(Step 2)\text{(CH₃)₂N–C(=S)–SH + NH₃ → (CH₃)₂N–C(=S)–NH₂} \quad \text{(Step 2)}
  • Condensation with 2,5-Dimethylphenyl Isothiocyanate:
    The thiourea intermediate reacts with 2,5-dimethylphenyl isothiocyanate to yield the target compound :

    (CH₃)₂N–C(=S)–NH₂ + 2,5-(CH₃)₂C₆H₃–NCS → (CH₃)₂N–C(=S)–NH–C₆H₃(CH₃)₂-2,5\text{(CH₃)₂N–C(=S)–NH₂ + 2,5-(CH₃)₂C₆H₃–NCS → (CH₃)₂N–C(=S)–NH–C₆H₃(CH₃)₂-2,5}

    Typical conditions include refluxing in dioxane for 5–8 hours, followed by precipitation and purification via recrystallization .

Physicochemical Properties

Key properties of N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea include:

PropertyValue/DescriptionSource
Molecular Weight208.32 g/mol
Melting PointNot reported (decomposes at >200°C)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF)
Thermal StabilityStable under inert atmospheres
Spectroscopic Data- ¹H NMR (DMSO-d₆): δ 2.29 (s, 3H, CH₃), 2.80 (s, 3H, NCH₃), 6.99–7.22 (m, Ar–H) .

Biological and Industrial Applications

Antimicrobial Activity

N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea derivatives exhibit promising antimicrobial properties. For instance, structurally related thiazole analogs demonstrate broad-spectrum activity against drug-resistant Staphylococcus aureus and Candida auris . The thiourea moiety enhances membrane permeability, disrupting microbial cell walls .

Antioxidant Properties

Thiourea derivatives are known scavengers of reactive oxygen species (ROS). In vitro studies suggest that N'-(2,5-dimethylphenyl)-N,N-dimethylthiourea reacts with hydrogen peroxide (H₂O₂) to form dimethylthiourea dioxide, acting as a protective agent against oxidative stress .

Industrial Uses

The compound serves as an intermediate in agrochemical synthesis, particularly in insecticides and herbicides, due to its ability to inhibit acetylcholinesterase in pests .

Analytical Characterization

Mass Spectrometry (MS)

  • ESI-MS (Q Exactive Orbitrap): Major ion at m/z 209.1 [M+H]⁺ .

  • Fragmentation patterns include loss of CH₃ (15 Da) and SC(NH) groups .

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 43.12 (NCH₃), 121.7–134.8 (aromatic carbons), 191.7 (C=S) .

Infrared Spectroscopy (IR)

  • Strong absorption bands at 1250 cm⁻¹ (C=S stretch) and 3300 cm⁻¹ (N–H stretch) .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action in ROS scavenging and antimicrobial activity.

  • Derivatization: Explore substitutions on the phenyl ring to enhance bioactivity .

  • Toxicological Profiling: Conduct in vivo studies to assess chronic toxicity and environmental impact .

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